molecular formula C6H9BrN2 B13627714 5-(3-bromopropyl)-1H-imidazole

5-(3-bromopropyl)-1H-imidazole

Cat. No.: B13627714
M. Wt: 189.05 g/mol
InChI Key: DUEKYJDRLXCSRE-UHFFFAOYSA-N
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Description

5-(3-Bromopropyl)-1H-imidazole: is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of a bromopropyl group at the 5-position of the imidazole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-bromopropyl)-1H-imidazole typically involves the alkylation of 1H-imidazole with 1,3-dibromopropane. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in a suitable solvent like dimethylformamide or acetonitrile.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-(3-bromopropyl)-1H-imidazole can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of different derivatives.

    Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, although these are less common for the bromopropyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under controlled conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, the major products can include azido, thiocyanato, or amino derivatives of the imidazole ring.

    Oxidation Products: Oxidation can lead to the formation of imidazole N-oxides.

Scientific Research Applications

Chemistry: 5-(3-Bromopropyl)-1H-imidazole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of imidazole derivatives with biological targets. It can be used to modify proteins or nucleic acids through covalent attachment.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit antimicrobial, antifungal, or anticancer activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including catalysts and polymer additives.

Mechanism of Action

The mechanism of action of 5-(3-bromopropyl)-1H-imidazole largely depends on its specific application. In general, the bromopropyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds, thereby modifying the function of the target molecule. The imidazole ring itself can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

    1-(3-Bromopropyl)-1H-imidazole: Similar structure but with the bromopropyl group at the 1-position.

    5-(3-Chloropropyl)-1H-imidazole: Similar structure but with a chlorine atom instead of bromine.

    5-(3-Hydroxypropyl)-1H-imidazole: Similar structure but with a hydroxyl group instead of bromine.

Uniqueness: The presence of the bromine atom in 5-(3-bromopropyl)-1H-imidazole makes it more reactive towards nucleophiles compared to its chloro or hydroxy analogs. This reactivity can be advantageous in synthetic applications where selective substitution is desired. Additionally, the position of the bromopropyl group on the imidazole ring can influence the compound’s biological activity and its interactions with target molecules.

Properties

IUPAC Name

5-(3-bromopropyl)-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c7-3-1-2-6-4-8-5-9-6/h4-5H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEKYJDRLXCSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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